Are pyridinium ylides radicals?†
Chemical Communications Pub Date: 2020-08-14 DOI: 10.1039/D0CC04604C
Abstract
Pyridinium ylides are usually considered nucleophiles that can undergo various reactions involving electron pairs. However, it was found that ylides resulting from deprotonation of N-alkyl-substituted pyridinium salts exhibit radical characters, with no discernable NMR signals but decent EPR spectra in both solution and the solid state. An observed correlation between lowered π* energy level of the pyridinium ring and increased EPR activity indicates that thermally induced electron-transfer processes could be involved, where the variable-temperature EPR spectrum indicates a singlet ground state and a thermally activated triplet state for the ylide. The fact that the high-resolution mass spectrum confirms the presence of oligomers of a less sterically hindered pyridinium ylide further points to a radical mechanism.
![Graphical abstract: Are pyridinium ylides radicals?](http://scimg.chem960.com/usr/1/D0CC04604C.jpg)
![Are pyridinium ylides radicals?†](https://scimg.chem960.com/usr/1/D0CC04604C.jpg)
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Journal Name:Chemical Communications
Research Products
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CAS no.: 13577-19-0
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CAS no.: 17117-21-4